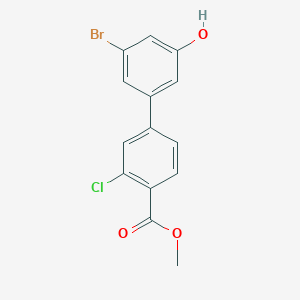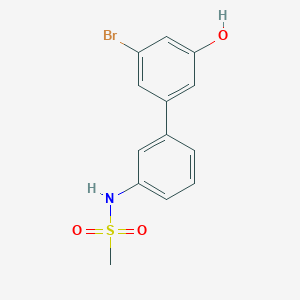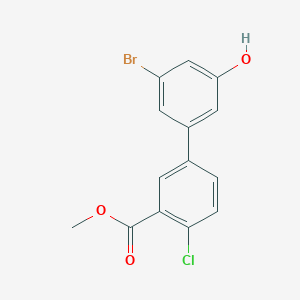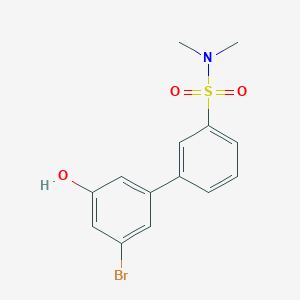
3-Bromo-5-(3-carboxy-4-chlorophenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-(3-carboxy-4-chlorophenyl)phenol, 95% (3-B5C3CPP) is a synthetic compound with a wide range of applications in scientific research. It is a white crystalline solid which is soluble in methanol, ethanol, and ethyl acetate. 3-B5C3CPP is widely used in a variety of scientific research applications due to its unique properties.
Applications De Recherche Scientifique
3-Bromo-5-(3-carboxy-4-chlorophenyl)phenol, 95% is widely used in scientific research due to its unique properties. It is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a fluorescent dye in fluorescence microscopy. It is also used as a catalyst in the synthesis of polymers, such as poly(ethylene terephthalate), poly(vinyl chloride), and poly(methacrylic acid). Additionally, 3-Bromo-5-(3-carboxy-4-chlorophenyl)phenol, 95% has been used to study the structure and properties of organic molecules and as a model compound for the study of biochemical processes.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-(3-carboxy-4-chlorophenyl)phenol, 95% is not well understood. However, it is believed that the compound can interact with proteins, enzymes, and other biomolecules in a variety of ways. It is thought to bind to certain proteins and enzymes, altering their structure and activity. It is also thought to interact with other biomolecules, such as DNA and RNA, and to act as a fluorescent dye in fluorescence microscopy.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-(3-carboxy-4-chlorophenyl)phenol, 95% are not well understood. However, it is believed that the compound can interact with proteins, enzymes, and other biomolecules in a variety of ways. It is thought to bind to certain proteins and enzymes, altering their structure and activity. It is also thought to interact with other biomolecules, such as DNA and RNA, and to act as a fluorescent dye in fluorescence microscopy.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Bromo-5-(3-carboxy-4-chlorophenyl)phenol, 95% in laboratory experiments include its high solubility in methanol, ethanol, and ethyl acetate, its ability to act as a catalyst in polymerization reactions, and its ability to act as a fluorescent dye in fluorescence microscopy. Additionally, 3-Bromo-5-(3-carboxy-4-chlorophenyl)phenol, 95% is relatively inexpensive and easy to obtain.
The limitations of using 3-Bromo-5-(3-carboxy-4-chlorophenyl)phenol, 95% in laboratory experiments include its low solubility in water and its potential to interact with proteins and enzymes, altering their structure and activity. Additionally, 3-Bromo-5-(3-carboxy-4-chlorophenyl)phenol, 95% is a strong oxidizing agent and may react with other compounds in the environment.
Orientations Futures
The future directions for 3-Bromo-5-(3-carboxy-4-chlorophenyl)phenol, 95% include further research into its biochemical and physiological effects, its potential to interact with proteins and enzymes, and its potential to act as a fluorescent dye in fluorescence microscopy. Additionally, further research into its potential applications in organic synthesis and polymerization reactions is warranted. Finally, further research into the safety and toxicity of 3-Bromo-5-(3-carboxy-4-chlorophenyl)phenol, 95% is needed in order to determine its potential for use in drug discovery and development.
Méthodes De Synthèse
3-Bromo-5-(3-carboxy-4-chlorophenyl)phenol, 95% can be synthesized through the reaction of 3-bromo-4-chlorophenol and 3-carboxy-4-chlorophenol in the presence of a base such as potassium hydroxide or sodium hydroxide. The reaction is carried out in an aqueous solution at a temperature of 80°C for 2 hours. The reaction yields 3-Bromo-5-(3-carboxy-4-chlorophenyl)phenol, 95% in 95% purity.
Propriétés
IUPAC Name |
5-(3-bromo-5-hydroxyphenyl)-2-chlorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClO3/c14-9-3-8(4-10(16)6-9)7-1-2-12(15)11(5-7)13(17)18/h1-6,16H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKDPLIKQCVOOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)Br)O)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686467 |
Source


|
| Record name | 3'-Bromo-4-chloro-5'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261900-45-1 |
Source


|
| Record name | 3'-Bromo-4-chloro-5'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Bromo-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6383643.png)


![3-Bromo-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383669.png)






![3-Bromo-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6383712.png)